![molecular formula C14H9ClN2OS B2715437 (E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide CAS No. 865545-92-2](/img/structure/B2715437.png)
(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide, also known as CCTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Acrylamide in Chemistry and Biochemistry
Acrylamide, an alpha,beta-unsaturated reactive molecule, is integral in the synthesis of polyacrylamide, which has diverse applications. Polyacrylamide is used as a soil conditioner, in wastewater treatment, cosmetics, paper, and textile industries, and for protein separation in laboratories. The study of acrylamide's effects in cells, tissues, and animals is extensive due to its widespread use and potential exposure risks. Understanding acrylamide's formation, especially in food processing, is crucial for assessing its role in human health (Friedman, 2003).
Acrylamide in Protein Studies
Acrylamide is an effective agent for probing protein structures. It acts as a quencher of tryptophanyl fluorescence, providing insights into the exposure level of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).
Acrylamide in Solar Cell Applications
Innovative organic sensitizers that include acrylamide structures show promise in solar cell applications. These sensitizers demonstrate high efficiency in photon to current conversion, highlighting the potential of acrylamide derivatives in renewable energy technologies (Kim et al., 2006).
Acrylamide in Agriculture
Acrylamide derivatives, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized for herbicidal applications. These compounds exhibit significant herbicidal activities, representing a novel class of herbicides (Wang et al., 2004).
Acrylamide in Material Science
Acrylamide-based polymers are utilized in the fabrication of materials for mechanobiology research. Polyacrylamide substrates, functionalized with specific groups, offer controlled environments to study cell behavior in response to mechanical and geometric cues (Poellmann & Wagoner Johnson, 2013).
Acrylamide in Corrosion Inhibition
Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic media. These compounds demonstrate potential in protecting metals like mild steel and copper from corrosion, which is crucial in industrial applications (Baskar et al., 2014).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFRSNMOVCAMV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide |
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